molecular formula C14H16O2S2 B4434356 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone

1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone

Cat. No.: B4434356
M. Wt: 280.4 g/mol
InChI Key: BPLURASZMUXCIB-UHFFFAOYSA-N
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Description

1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone is an organic compound that belongs to the class of diarylethenes These compounds are known for their photochromic properties, meaning they can change color when exposed to light

Properties

IUPAC Name

1,2-bis(2,5-dimethylthiophen-3-yl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2S2/c1-7-5-11(9(3)17-7)13(15)14(16)12-6-8(2)18-10(12)4/h5-6,13,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLURASZMUXCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(C(=O)C2=C(SC(=C2)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone typically involves the reaction of 2,5-dimethylthiophene with appropriate reagents to form the desired product. One common method involves the use of trifluoroacetic acid as a catalyst. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketones or other oxidized derivatives .

Scientific Research Applications

1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone involves its photochromic properties. Upon exposure to ultraviolet light, the compound undergoes a reversible cyclization reaction, changing its structure and color. This process involves the formation of a closed-ring isomer, which can revert to the open-ring form when exposed to visible light. The molecular targets and pathways involved in this process are primarily related to the compound’s ability to absorb and emit light .

Comparison with Similar Compounds

1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone can be compared with other diarylethenes, such as:

The uniqueness of this compound lies in its specific combination of photochromic properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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